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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-methylbenzoic

acid

Cat. No.: B095624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the compound 4-(Benzyloxy)-2-methylbenzoic acid. Due to the limited

availability of published experimental spectra for this specific molecule, this guide utilizes

predicted data and typical values derived from analogous compounds to facilitate its

identification and characterization. This document is intended to serve as a valuable resource

for researchers in medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-(Benzyloxy)-2-methylbenzoic acid. These

predictions are based on established principles of spectroscopy and spectrometry and provide

expected values for key structural features of the molecule.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Ar-H (positions 3, 5, 6) 7.9 - 6.9 m 3H

Ar-H (benzyl) 7.5 - 7.3 m 5H

-OCH₂- 5.1 s 2H

-CH₃ 2.6 s 3H

-COOH 10.0 - 13.0 br s 1H

Abbreviations: s = singlet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
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Carbon Atom Predicted Chemical Shift (ppm)

C=O 172

C-4 (Ar-C-O) 162

C-2 (Ar-C-CH₃) 142

C-1' (Benzyl ipso-C) 136

C-1 (Ar-C-COOH) 123

C-6 (Ar-C-H) 133

C-2', C-6' (Benzyl ortho-C) 128.7

C-3', C-5' (Benzyl meta-C) 128.4

C-4' (Benzyl para-C) 127.9

C-5 (Ar-C-H) 115

C-3 (Ar-C-H) 110

-OCH₂- 70

-CH₃ 22

Typical Infrared (IR) Spectroscopy Data
Table 3: Typical IR Absorption Bands for 4-(Benzyloxy)-2-methylbenzoic Acid
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H (Carboxylic acid) 3300 - 2500 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Carboxylic acid) 1710 - 1680 Strong

C=C (Aromatic) 1600 - 1450 Medium to Strong

C-O (Ether) 1250 - 1000 Strong

C-O (Carboxylic acid) 1320 - 1210 Medium

O-H Bend 1440 - 1395 and 950 - 910 Medium

Expected Mass Spectrometry (MS) Data
Table 4: Expected m/z Peaks and Fragments in Mass Spectrometry

m/z Proposed Fragment Ion Formula

242 [M]⁺ [C₁₅H₁₄O₃]⁺

225 [M - OH]⁺ [C₁₅H₁₃O₂]⁺

197 [M - COOH]⁺ [C₁₄H₁₃O]⁺

91 [C₇H₇]⁺ [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are general protocols for acquiring spectroscopic and spectrometric data for

aromatic carboxylic acids like 4-(Benzyloxy)-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5

seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is

typically infused directly or via liquid chromatography. For EI, the sample is introduced via a

direct insertion probe. Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural elucidation of 4-(Benzyloxy)-2-methylbenzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b095624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis

Spectroscopic & Spectrometric Analysis

Data Interpretation & Structural Elucidation

Synthesis of 4-(Benzyloxy)-2-methylbenzoic acid

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts,
Integration, and Coupling

Identify Functional
Group Absorptions

Determine Molecular Weight
and Fragmentation

Confirm Structure of
4-(Benzyloxy)-2-methylbenzoic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 4-
(Benzyloxy)-2-methylbenzoic acid.
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Spectroscopic Data Inputs

Structural Deductions

¹H NMR Data

Aromatic Protons Benzylic Protons Methyl Protons Carboxyl Proton

Identify Functional Groups:
- Carboxylic Acid (-COOH)

- Ether (-O-)
- Aromatic Rings

- Methyl Group (-CH₃)

Establish Connectivity:
- Benzyloxy group at C4

- Methyl group at C2
- Carboxyl group at C1

¹³C NMR Data

Carbonyl Carbon Aromatic Carbons Alkyl Carbons

IR Data

O-H Stretch C=O Stretch C-O Stretch

MS Data

Molecular Ion Peak Key Fragments (e.g., loss of OH, COOH, benzyl)

Proposed Structure:
4-(Benzyloxy)-2-methylbenzoic acid

Click to download full resolution via product page

Caption: Logical process for deducing the structure of 4-(Benzyloxy)-2-methylbenzoic acid
from its spectroscopic data.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-
(Benzyloxy)-2-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b095624#spectroscopic-data-nmr-ir-ms-
of-4-benzyloxy-2-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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